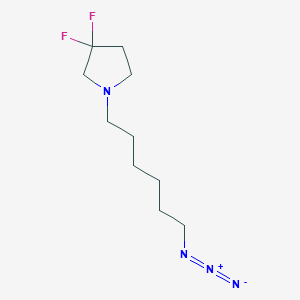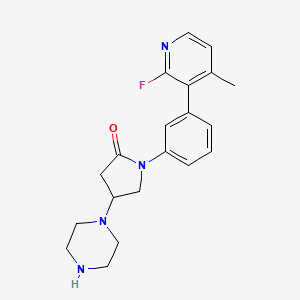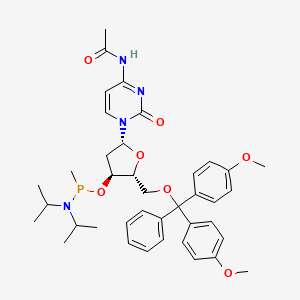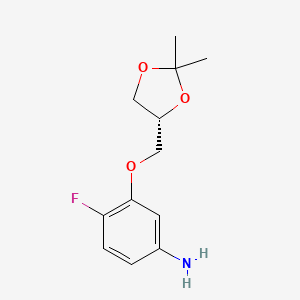
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is a chemical compound that features a unique structure combining a dioxolane ring, a fluorine atom, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with ®-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
- (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((®-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
Uniqueness
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO3/c1-12(2)16-7-9(17-12)6-15-11-5-8(14)3-4-10(11)13/h3-5,9H,6-7,14H2,1-2H3/t9-/m1/s1 |
InChI Key |
XPAJBAJRWLNVNG-SECBINFHSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=C(C=CC(=C2)N)F)C |
Canonical SMILES |
CC1(OCC(O1)COC2=C(C=CC(=C2)N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
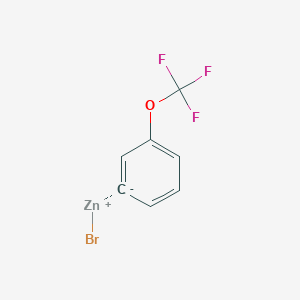
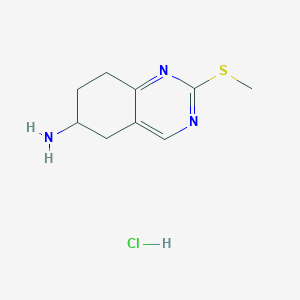

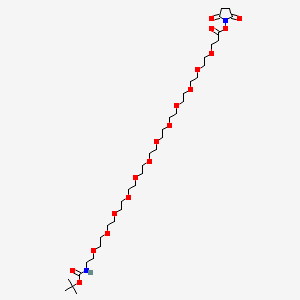
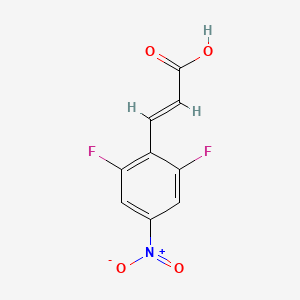
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
